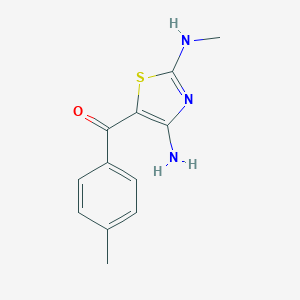
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone” is a chemical compound with the CAS Number: 674805-68-6 . It has a molecular weight of 248.33 and its IUPAC name is (4-amino-2-(methylamino)-1H-1lambda3-thiazol-5-yl)(p-tolyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6,17H,13H2,1-2H3, (H,14,15) . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Aplicaciones Científicas De Investigación
Drug Design and Pharmacology
Thiazole derivatives, including (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone , are often explored in drug design due to their potential biological activities. They can interact with various biological targets, which makes them candidates for pharmacological agents. For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Antitumor and Cytotoxic Agents
These compounds have also been investigated for their antitumor and cytotoxic activities. Certain thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . This suggests that (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone could be studied for its efficacy against cancer cells.
Agrochemical Research
Thiazoles are used in agrochemicals due to their bioactive properties. They can serve as the basis for developing new pesticides or herbicides, contributing to agricultural productivity .
Industrial Applications
In the industrial sector, thiazole derivatives are utilized as chemical intermediates in the synthesis of dyes, corrosion inhibitors, and other materials .
Photographic Sensitizers
Thiazoles have applications in photography as sensitizers due to their ability to respond to light. This property is useful in improving the quality of photographic materials .
Antimicrobial Activity
Research has been conducted on thiazole derivatives to evaluate their antimicrobial activity against various bacteria and fungi species. Molecular docking studies are often carried out to predict the interaction of these compounds with pathogen proteins .
Chemical Reactivity and Kinetic Stability
The chemical structure of thiazole compounds allows for the calculation of excited energies, which is essential for determining their interaction with other species, chemical reactivity, and kinetic stability .
Computational Studies
Computational methods like Density Functional Theory (DFT) and molecular docking are used to predict the behavior of thiazole derivatives in various environments, which aids in understanding their potential applications across different fields .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole compounds have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .
Propiedades
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMGWLEIDNTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-methyl-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461235.png)
![3-amino-6-methyl-N-(1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461237.png)
![3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461240.png)
![3-amino-N-(3-cyano-4,5-dimethyl-2-thienyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461241.png)
![3-amino-6-methyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461242.png)
![3-amino-N-(4-methoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461243.png)
![6-Amino-3-butyl-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461246.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461247.png)
![6-Amino-3-butyl-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461250.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461251.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461252.png)
![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461254.png)
![N-[1-(1-adamantyl)ethyl]-3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461256.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461258.png)